(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid
CAS No.: 1213352-71-6
Cat. No.: VC11563917
Molecular Formula: C14H17Cl2NO4
Molecular Weight: 334.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213352-71-6 |
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Molecular Formula | C14H17Cl2NO4 |
Molecular Weight | 334.2 |
IUPAC Name | (2S)-3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid . Alternative designations include:
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Boc-Phe(2,5-Cl₂)-OH
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Boc-2,5-Dichloro-L-Phenylalanine
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L-Phenylalanine, 2,5-dichloro-N-[(1,1-dimethylethoxy)carbonyl]- .
Molecular Formula and CAS Registry
The molecular formula C₁₄H₁₇Cl₂NO₄ corresponds to a molar mass of 334.2 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1213352-71-6, ensuring unambiguous identification in chemical databases .
Structural Characterization
The compound features:
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A L-configuration chiral center at the α-carbon.
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A 2,5-dichlorophenyl aromatic ring, which enhances lipophilicity and steric bulk.
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A tert-butoxycarbonyl (Boc) group protecting the amino functionality, enabling selective deprotection during peptide synthesis .
The spatial arrangement of these groups is critical for its reactivity, as demonstrated by its predicted density of 1.323±0.06 g/cm³ .
Synthesis and Manufacturing
Key Reaction Parameters
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Temperature: Boc protection reactions commonly proceed at 0–25°C.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical media.
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Catalysts: 4-Dimethylaminopyridine (DMAP) may accelerate the reaction .
Physicochemical Properties
Thermodynamic Data
Property | Value | Source |
---|---|---|
Density | 1.323±0.06 g/cm³ | |
Boiling Point | 474.3±45.0 °C | |
pKa | 3.75±0.12 | |
Storage Conditions | 2–8°C, dry, sealed container |
The low pKa (3.75) reflects the carboxylic acid’s ionization tendency in aqueous solutions, influencing solubility and reactivity .
Spectral Characteristics
Though spectral data (NMR, IR) are absent in the provided sources, analogous Boc-protected amino acids exhibit:
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¹H NMR: Resonances for tert-butyl groups (~1.4 ppm) and aromatic protons (~7.2–7.5 ppm).
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IR: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables sequential coupling of amino acids while minimizing side reactions .
Comparative Analysis with Fluorinated Analogs
A structurally similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (PubChem CID: 7021059), offers insights into halogen effects :
Property | Dichloro Derivative (This Compound) | Trifluoro Analog |
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Molecular Weight | 334.2 g/mol | 319.28 g/mol |
Halogen Substituents | 2 Cl atoms | 3 F atoms |
pKa | 3.75 | Not Reported |
Chlorine’s higher atomic weight and lipophilicity compared to fluorine may enhance membrane permeability in drug candidates .
Future Research Directions
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Biological Activity Screening: Evaluate the compound’s efficacy in kinase inhibition or receptor binding assays.
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Synthetic Optimization: Develop greener solvents or catalytic systems for large-scale production.
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Crystallography: Resolve single-crystal structures to elucidate conformation-activity relationships.
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